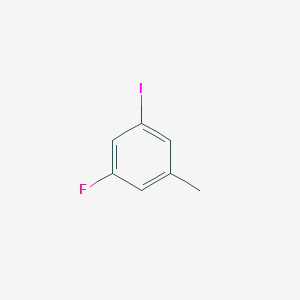

3-Fluoro-5-iodotoluene

描述

Contemporary Significance of Organofluorine and Organoiodine Compounds in Chemical Sciences

Organofluorine compounds are of immense importance in modern research and industry. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.commdpi.com This is due to fluorine's high electronegativity, which can influence factors like metabolic stability and binding affinity, making organofluorine compounds highly sought after in drug design and agrochemicals. numberanalytics.commdpi.comresearchgate.net In fact, a significant number of pharmaceuticals and agrochemicals contain fluorine. numberanalytics.comwikipedia.org Beyond the life sciences, organofluorine compounds are crucial in the development of advanced materials, including fluoropolymers, refrigerants, and surfactants. wikipedia.orgnih.gov

Similarly, organoiodine compounds play a critical role in contemporary organic synthesis. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes iodine an excellent leaving group in various chemical reactions. wikipedia.org This property is extensively exploited in metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, which are fundamental for creating new carbon-carbon bonds. acs.org These reactions are cornerstones in the synthesis of complex natural products and pharmaceutical agents. acs.orgmdpi.com Furthermore, hypervalent iodine compounds, where iodine is in a higher oxidation state, have emerged as versatile and environmentally friendly oxidizing agents and are widely used in modern organic synthesis. mdpi.comscispace.comnih.gov

Strategic Utility of Substituted Toluene (B28343) Derivatives as Synthetic Building Blocks

Substituted toluene derivatives are versatile and readily available platform chemicals that serve as fundamental building blocks in organic synthesis. researchgate.netsioc-journal.cn Their utility stems from the ability to functionalize both the aromatic ring and the methyl group, providing access to a diverse range of more complex molecules. researchgate.netrsc.org These derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and other physiologically active substances. google.com The presence of substituents on the toluene ring can direct further chemical transformations with high regioselectivity, allowing for the precise construction of target molecules. rsc.org

Research Trajectory and Importance of 3-Fluoro-5-iodotoluene in Modern Chemical Discovery

Within this landscape of valuable synthetic intermediates, this compound has emerged as a compound of significant interest. Its structure incorporates both a fluorine atom and an iodine atom on a toluene scaffold, offering a unique combination of the properties discussed above. The fluorine atom can impart desirable characteristics to the final product, while the iodine atom provides a reactive handle for a variety of synthetic transformations.

This dual functionality makes this compound a highly strategic building block. For instance, the iodine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups or build larger molecular frameworks. ontosight.ai Subsequently, the fluorine atom can influence the electronic properties and biological activity of the resulting molecule. This strategic positioning of two different halogens allows for a stepwise and controlled approach to the synthesis of complex and highly functionalized aromatic compounds.

Recent research highlights the utility of this compound in the synthesis of various valuable compounds. For example, it is a precursor for creating 3-fluoro-5-methylphenylboronic acid pinacol (B44631) ester, a key reagent in Suzuki coupling reactions. chemicalbook.com The unique substitution pattern of this compound also makes it a valuable starting material for creating other complex halogenated aromatic compounds, such as 4-Bromo-3-fluoro-5-iodotoluene. synquestlabs.com

Chemical and Physical Properties of this compound

The utility of this compound in organic synthesis is underpinned by its distinct chemical and physical properties. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₆FI |

| Molecular Weight | 236.02 g/mol nih.gov |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Density | 1.773 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.577 sigmaaldrich.com |

| Flash Point | 87.78 °C (closed cup) sigmaaldrich.com |

| CAS Number | 491862-84-1 nih.govsigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the diazotization of 3-fluoro-5-methylaniline, followed by a Sandmeyer-type reaction with an iodide source. Another potential route could involve the direct iodination of 3-fluorotoluene (B1676563), although this may lead to a mixture of isomers requiring separation. The specific synthetic methodology chosen often depends on the availability of starting materials and the desired scale of the reaction.

Applications in Research

The primary application of this compound in research lies in its role as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for selective and sequential reactions, making it a valuable tool for medicinal chemists and materials scientists.

Use in Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of cross-coupling reactions. As previously mentioned, it is a key starting material for the synthesis of 3-fluoro-5-methylphenylboronic acid pinacol ester, which can then participate in Suzuki couplings to form biaryl structures. chemicalbook.com The iodine can also be utilized in other important transformations such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Buchwald-Hartwig (C-N and C-O bond formation) reactions. These reactions are fundamental in constructing the carbon skeleton of many biologically active molecules and functional materials.

Precursor to Other Functionalized Aromatics

Beyond cross-coupling, the iodine atom in this compound can be transformed into a wide range of other functional groups. For example, it can be converted to an organolithium or Grignard reagent, which can then react with various electrophiles to introduce new substituents. Oxidation of the methyl group to a carboxylic acid, as demonstrated in the synthesis of 2-fluoro-5-iodobenzoic acid from 2-fluoro-5-iodotoluene (B1297526), is another possible transformation, highlighting the potential for further functionalization. prepchem.com

The fluorine atom, while generally less reactive, plays a crucial role by modulating the electronic properties of the aromatic ring and influencing the reactivity of the other positions. It also remains as a key feature in the final target molecules, potentially enhancing their desired properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-fluoro-3-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYMMFUTIUURQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475932 | |

| Record name | 3-Fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491862-84-1 | |

| Record name | 3-Fluoro-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Fluoro 5 Iodotoluene

Cross-Coupling Chemistry Utilizing 3-Fluoro-5-iodotoluene

The presence of an iodine atom makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions with Boronic Esters Derived from this compound

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed reaction between an organohalide and an organoboron compound. libretexts.orgtcichemicals.com this compound can participate in this reaction, usually after conversion into a more reactive boronic acid or boronic ester derivative. The general scheme for a Suzuki-Miyaura coupling is the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. tcichemicals.com

The synthesis of the necessary boronic ester from this compound is a critical preliminary step. This transformation can be achieved through methods like metal-halogen exchange followed by reaction with a borate (B1201080) ester, or more recently, through transition-metal-free borylation techniques.

Alternative Transition Metal-Catalyzed Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, the C-I bond of this compound is amenable to other important palladium-catalyzed cross-coupling reactions. The relative reactivity of aryl halides in these processes typically follows the trend I > OTf > Br > Cl, making aryl iodides highly effective substrates. libretexts.org While specific examples for this compound are not extensively documented in the provided search results, the established reactivity of aryl iodides allows for predictable participation in reactions such as:

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These transformations provide powerful avenues for elaborating the this compound scaffold into more complex molecular architectures.

Metal-Free Borylation of Aryl Iodides, including this compound, via Radical Pathways

Recent advancements in organic synthesis have focused on developing more sustainable methods that avoid transition metals. Metal-free borylation of aryl iodides has emerged as a significant alternative for creating the boronic esters necessary for Suzuki-Miyaura couplings. pku.edu.cnnih.govd-nb.info These reactions often proceed through a radical mechanism.

One approach involves an electrochemical strategy where the aryl iodide is reduced at a cathode to form a radical anion. pku.edu.cnresearchgate.net This intermediate then cleaves the carbon-iodine bond to generate an aryl radical, which subsequently reacts with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) to form the desired arylboronic ester. pku.edu.cn This electrochemical method is noted for its mild conditions and tolerance of various functional groups. pku.edu.cnresearchgate.net

Another metal-free method utilizes a fluoride-mediated sp²–sp³ diboron adduct, where a single-electron transfer (SET) to the aryl iodide initiates the formation of an aryl radical. organic-chemistry.org The reaction is compatible with diverse functional groups, although it can be sensitive to steric hindrance. organic-chemistry.org Photochemical strategies have also been developed, using light to induce the homolytic cleavage of the C-I bond to generate the key aryl radical intermediate. researchgate.net

| Method | Key Features | Mechanism | Conditions | Reference |

|---|---|---|---|---|

| Electrochemical Borylation | Transition-metal-free, driven by electric current. | Cathodic reduction to radical anion, C-I cleavage to aryl radical. | Mild | pku.edu.cn |

| Fluoride-Mediated Borylation | Metal-free, uses a fluoride (B91410) sp²-sp³ diboron adduct. | Single-electron transfer (SET) to form aryl radical. | Mild (105 °C, DMSO, pyridine) | organic-chemistry.org |

| Photochemical Borylation | Metal-free, initiated by light. | Homolytic C-I bond cleavage to form aryl radical. | Mild, often blue light | researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

The reactivity of the aromatic ring in this compound towards substitution is governed by the electronic properties of the methyl, fluoro, and iodo substituents.

Investigation of Halogen Exchange Reactions

Halogen exchange (HALEX) reactions offer a pathway to replace one halogen with another. For aryl halides, this typically involves nucleophilic aromatic substitution where a halide like chloride or bromide is replaced by fluoride using a fluoride salt (e.g., KF, CsF). google.comgoogle.com These reactions are often challenging and may require high temperatures or the presence of activating groups (electron-withdrawing groups) on the aromatic ring. google.com

In the case of this compound, the most likely halogen exchange would be the replacement of the iodine atom. Given that the C-I bond is weaker than the C-F bond, conditions could potentially be found to selectively replace iodine with another halogen. However, replacing the fluorine atom via a nucleophilic pathway would be considerably more difficult due to the strength of the C-F bond and the general lack of strong activating groups on the ring. libretexts.org Conversely, direct fluorination of aromatic rings is often too reactive and difficult to control. libretexts.orglibretexts.org

Influence of Fluorine and Iodine on Aromatic Ring Reactivity

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined influence of the three substituents. In EAS, an electrophile attacks the electron-rich aromatic ring. byjus.commasterorganicchemistry.com

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring, primarily through an inductive effect. It directs incoming electrophiles to the ortho and para positions.

The deactivating strength via induction is F > Cl > Br > I, while the activating strength via resonance is F > Cl > Br > I. In electrophilic substitutions on halobenzenes, the inductive effect generally dominates, making them less reactive than benzene (B151609), but the resonance effect controls the regioselectivity. quora.com For this compound, the positions open for substitution are C2, C4, and C6. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome of an EAS reaction.

For nucleophilic aromatic substitution (SₙAr), the ring must be activated by strong electron-withdrawing groups (like -NO₂) and contain a good leaving group. libretexts.orgyoutube.com The this compound scaffold is not strongly activated for SₙAr. While iodine is a good leaving group, the lack of powerful electron-withdrawing groups like a nitro group positioned ortho or para to the leaving group means that SₙAr reactions are generally unfavorable under standard conditions. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (EAS) | Directing Influence (EAS) |

|---|---|---|---|---|

| -CH₃ (at C1) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F (at C3) | Strongly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

| -I (at C5) | Weakly electron-withdrawing | Weakly electron-donating | Deactivating | Ortho, Para |

Transformations Involving Hypervalent Iodine Intermediates Derived from Toluene (B28343) Structures

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, prized for their unique reactivity that often mirrors that of transition metals. princeton.eduacs.org Among these, hypervalent iodine(III) species derived from substituted toluenes, such as this compound, are of significant interest. The reactivity of these compounds is largely defined by the three-center-four-electron (3c-4e) bond along the L-I-L axis, which makes the iodine atom electrophilic and facilitates ligand exchange and reductive elimination—the cornerstones of their synthetic utility. princeton.eduacs.org The parent iodoarene can be oxidized to the hypervalent iodine(III) state, which then acts as a powerful agent for various transformations, most notably fluorination reactions. nih.govrsc.org

In-Situ Generation and Reactivity of (Difluoroiodo)toluene (DFIT) as a Fluorinating Agent

(Difluoroiodo)arenes, such as p-(difluoroiodo)toluene (p-TolIF2), are potent fluorinating agents that serve as stable, solid surrogates for elemental fluorine. thieme-connect.comthieme-connect.comresearchgate.net While they can be isolated, their toxicity, chemical instability, and tendency to hydrolyze often make their in-situ generation and immediate use a more advantageous strategy. rsc.orgresearchgate.net The hypervalent iodine(III) fluoride derived from this compound, namely 1-(difluoroiodo)-3-fluoro-5-methylbenzene, can be generated through similar established methods.

Two primary approaches exist for the synthesis of (difluoroiodo)arenes. nih.gov The first involves the direct fluorination of an iodoarene using a fluorinating reagent or a combination of an oxidant and a fluoride source. nih.gov The second, more common method is a ligand exchange reaction where a different hypervalent iodine compound, like an iodosylarene or an aryl iodine(III) diacetate, is treated with a fluoride source such as hydrofluoric acid (HF) or its amine complexes (e.g., Pyridine·HF, Et3N·3HF). nih.govrsc.org

A practical, large-scale synthesis of p-TolIF2 begins with the oxidation of p-iodotoluene to p-iodosotoluene, which is then treated with 48% aqueous HF to yield the crystalline product. thieme-connect.com More sustainable methods are also being developed, including electrochemical approaches. Anodic oxidation of an iodoarene mediator in the presence of a fluoride source like Et3N·3HF can generate the transient (difluoroiodo)arene, which can then be used immediately in subsequent reactions. rsc.orgresearchgate.net

Once generated, (difluoroiodo)toluene acts as a versatile source of "electrophilic" fluorine for a wide array of transformations. thieme-connect.comresearchgate.net Its reactivity stems from the electrophilic nature of the iodine center, which can be attacked by nucleophiles, and the excellent leaving group ability of the corresponding iodoarene. princeton.edu It has been successfully employed in the synthesis of α-fluoro carbonyl compounds, desulfurative fluorinations, and various fluorinative rearrangements. thieme-connect.comucl.ac.uk

Table 1: Selected Methods for the Generation of (Difluoroiodo)arenes

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| Iodoarene | Oxidant (e.g., m-CPBA), Fluoride Source (e.g., HF-Pyridine) | (Difluoroiodo)arene | In-situ generation for immediate use. arkat-usa.org |

| Iodosylarene | Hydrofluoric Acid (HF) | (Difluoroiodo)arene | Common method for isolating the reagent. rsc.org |

| (Dichloroiodo)arene | Mercury(II) Oxide (HgO), HF | (Difluoroiodo)arene | Ligand exchange approach. rsc.org |

Mechanisms of Fluorination Reactions Mediated by Hypervalent Iodine (III) Reagents

The mechanisms of fluorination using reagents like (difluoroiodo)toluene are predominantly ionic, leveraging the electrophilicity of the hypervalent iodine center. tum.de These reagents can activate substrates toward nucleophilic attack by fluoride or participate in more complex rearrangement cascades.

Hypervalent iodine(III) fluorides are effective for the difunctionalization of alkenes. The reaction is initiated by the electrophilic activation of the alkene's π-bond by the (difluoroiodo)arene, often facilitated by a Lewis acid like BF3·OEt2. arkat-usa.orgdntb.gov.ua This leads to the formation of a bridged iodonium (B1229267) ion intermediate. arkat-usa.org Subsequent nucleophilic attack by a fluoride ion, either from the reagent itself or from an external source, opens the three-membered ring to yield the fluorinated product. arkat-usa.org For example, styrene (B11656) derivatives react with a system of PhI(OCOCF3)2 and a pyridine·HF complex to produce (2,2-difluoroethyl)arenes. acs.org

The fluorination of carbonyl compounds typically proceeds via their enol or silyl (B83357) enol ether forms. acs.org The electron-rich enolate attacks the electrophilic iodine of the ArIF2 reagent. This is followed by the transfer of a fluorine atom to the α-carbon, with the concomitant reduction of the iodine(III) center to the iodine(I) state (iodoarene). researchgate.netrsc.org This method has proven effective for the α-monofluorination of β-keto esters and related compounds. researchgate.net

Table 2: Examples of Electrophilic Fluorination with Hypervalent Iodine(III) Reagents

| Substrate Type | Reagent System | Product Type | Mechanistic Feature |

|---|---|---|---|

| Alkenes (Styrenes) | ArIF2 / Lewis Acid | Vicinal difluoroalkanes | Formation of a bridged iodonium ion. arkat-usa.orgresearchgate.net |

| Phenylallenes | p-TolIF2 / BF3·OEt2 | α-Difluoromethyl styrenes | Fluorinative rearrangement. dntb.gov.ua |

| β-Keto Esters | Fluoroiodane | α-Monofluoro β-keto esters | Attack of enolate on electrophilic iodine. researchgate.netrsc.orgresearchgate.net |

Intramolecular fluorocyclization reactions represent a powerful strategy for synthesizing fluorine-containing heterocycles. nih.govnih.gov In these reactions, an alkene tethered to a nucleophilic nitrogen or oxygen atom is treated with a hypervalent iodine(III) fluorinating agent. The reaction often requires activation by a transition metal catalyst (e.g., Cu, Zn, Ag, Pd). nih.gov

The proposed mechanism suggests that the metal catalyst activates the fluoroiodane reagent. nih.gov This activated species then undergoes an electrophilic addition to the alkene's double bond, forming a cyclic iodonium ion. nih.gov The tethered nucleophile (amine or alcohol) then attacks this intermediate in an intramolecular fashion. This step is typically highly regioselective. nih.gov The final step is a reductive elimination, where the hypervalent iodine is displaced by a fluoride ion to furnish the fluorinated heterocyclic product and regenerate the catalyst. nih.gov This methodology has been successfully applied to synthesize a variety of fluorinated pyrrolidines, piperidines, and cyclic ethers. nih.govnih.gov

The Fluoro-Pummerer rearrangement is a valuable transformation for synthesizing α-fluoro sulfides. ucl.ac.uk This reaction typically involves the treatment of a β-oxo sulfide (B99878) with one equivalent of (difluoroiodo)toluene. ucl.ac.uk The reaction is initiated by the attack of the sulfur atom on the electrophilic iodine of the ArIF2 reagent. This generates a sulfonium (B1226848) ion intermediate. Subsequent elimination of the iodoarene and attack of a fluoride ion at the α-carbon results in the formation of the α-fluoro sulfide. The reaction is generally promoted by electron-withdrawing groups at the α-position. ucl.ac.uk This transformation has been extended to α-phenylsulfanylated esters and amides, providing efficient access to the corresponding α-monofluoro sulfides. researchgate.net

Catalytic Cycles for Hypervalent Iodine (III) Mediated Reactions

A significant advancement in hypervalent iodine chemistry is the development of catalytic variants of these reactions. nih.gov This approach avoids the use of stoichiometric amounts of the often expensive or difficult-to-prepare hypervalent iodine reagents. In a catalytic cycle, the active iodine(III) species is generated in situ from a catalytic amount of an iodoarene precursor, such as this compound. acs.orgnih.gov

The catalytic cycle begins with the oxidation of the iodoarene (ArI) to the active hypervalent iodine(III) species (ArIX2) by a suitable terminal oxidant. nih.gov Common oxidants include m-chloroperoxybenzoic acid (m-CPBA) and Oxone. nih.govorganic-chemistry.org This iodine(III) reagent then reacts with the substrate (e.g., an alkene) and the nucleophile (e.g., fluoride source) in the manner described previously to form the desired product. In this process, the iodine(III) species is reduced back to the starting iodoarene (ArI), which can then re-enter the catalytic cycle. acs.orgnih.gov

This catalytic strategy has been successfully applied to various transformations, including the diacetoxylation and aminofluorination of alkenes. nih.govnih.gov For instance, the fluorination of styrene derivatives with a pyridine·HF complex can be achieved using a catalytic amount of 4-iodotoluene (B166478) with m-CPBA as the terminal oxidant. acs.org The development of chiral iodoarene catalysts has also enabled enantioselective versions of these reactions, further expanding their synthetic utility. nih.gov

Insufficient Data for In-Depth Analysis of C-H Bond Activation in this compound

Despite a comprehensive search of available scientific literature, detailed research findings, including specific data tables and in-depth mechanistic investigations focusing solely on the C-H bond activation of this compound, are not presently available. The current body of research provides a broad understanding of C-H activation in fluoroarenes and substituted toluenes, but a specific focus on the reactivity of this compound is not sufficiently documented to fulfill the requested detailed article.

General principles of C-H bond activation in related compounds suggest that the electronic and steric environment of this compound would influence its reactivity. The presence of a fluorine atom, an iodine atom, and a methyl group on the aromatic ring creates a unique substitution pattern that would direct the regioselectivity of any potential C-H activation. Typically, transition metal catalysts, such as those based on palladium, rhodium, or iridium, are employed to facilitate such transformations. The choice of catalyst and ligands is crucial in controlling the outcome of the reaction, including which C-H bond is activated.

Mechanistic investigations into the C-H activation of analogous fluoroarenes often point to several potential pathways, including concerted metalation-deprotonation, oxidative addition, and sigma-bond metathesis. The specific mechanism is highly dependent on the metal center, its ligand sphere, and the substrate itself. For this compound, the interplay between the electron-withdrawing fluorine and iodine atoms and the electron-donating methyl group would likely play a significant role in the energetics of these pathways.

While the principles of C-H activation are well-established, the absence of specific experimental data for this compound precludes a detailed discussion of its reactivity and mechanistic nuances. Further experimental research would be necessary to generate the data required for a thorough analysis as outlined in the proposed article structure.

Applications of 3 Fluoro 5 Iodotoluene in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry Research

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.com 3-Fluoro-5-iodotoluene serves as a key starting material for the introduction of a fluorinated toluene (B28343) moiety into potential therapeutic agents.

This compound is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and lead compounds. The presence of the iodine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, while the fluorine and methyl groups can influence the biological activity and metabolic profile of the final molecule. The synthesis of complex molecules often involves multi-step processes where this compound can be a crucial intermediate.

Table 1: Examples of API and Lead Compound Scaffolds Derived from this compound

| Scaffold Type | Therapeutic Area (Potential) | Synthetic Utility of this compound |

|---|---|---|

| Biaryl Compounds | Oncology, Inflammation | The iodo-group allows for Suzuki, Stille, or other cross-coupling reactions to form a C-C bond with another aromatic ring. |

| Heterocyclic Compounds | Various | The iodo-group can be used in Buchwald-Hartwig or Ullmann couplings to form C-N or C-O bonds, leading to the formation of nitrogen or oxygen-containing heterocycles. |

| Fluorinated Analogues | Various | The entire 3-fluoro-5-methylphenyl moiety is incorporated to study the effects of fluorine substitution on biological activity. |

Fluorinated heterocyclic compounds are of significant interest in drug discovery, as they are present in a large number of approved drugs. nih.gov These structures can exhibit enhanced biological activity and improved pharmacokinetic properties. This compound can be a precursor to various fluorinated heterocycles, although specific examples of its direct use in the synthesis of pyrrolidines, oxetanes, oxazolines, and piperidines are not extensively detailed in the provided search results. However, the principles of heterocyclic synthesis allow for its theoretical application. For instance, the iodo-group can be transformed into other functional groups that can then participate in cyclization reactions to form the desired heterocyclic ring.

The general strategies for synthesizing such heterocycles often involve cycloaddition reactions or intramolecular cyclizations of appropriately functionalized precursors. nih.gov

The introduction of a fluorine atom, as facilitated by precursors like this compound, can profoundly influence the properties of a drug molecule. pharmacyjournal.org

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. tandfonline.com Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism at that site, thereby increasing the metabolic stability and prolonging the half-life of the drug. tandfonline.comnih.gov

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interaction with target proteins. tandfonline.com Fluorine can participate in favorable electrostatic interactions and hydrogen bonds, potentially increasing the binding affinity of the drug for its target. tandfonline.compharmacyjournal.org It can also influence the conformation of the molecule to favor a more bioactive shape. researchgate.net

Table 2: Effects of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen. |

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage. tandfonline.com |

| Binding Affinity | Can be Increased | Fluorine's electronegativity can lead to favorable interactions with the target protein and can influence molecular conformation. tandfonline.compharmacyjournal.org |

| pKa | Can be Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. nih.gov |

Building Block in Agrochemical Research

Similar to its role in medicinal chemistry, this compound is a valuable building block in the synthesis of new agrochemicals. The presence of fluorine in agrochemicals can lead to enhanced efficacy and metabolic stability.

Organofluorine compounds represent a significant portion of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The strategic placement of fluorine atoms can improve the biological activity and selectivity of these compounds. This compound can be used to introduce the 3-fluoro-5-methylphenyl moiety into potential agrochemical candidates. The iodo-group serves as a handle for further chemical transformations, allowing for the construction of more complex molecules. A significant number of successful agrochemicals contain fluoro-functionalized aromatic moieties. nih.gov

Applications in Functional Material Science

The unique electronic properties imparted by halogen atoms make compounds like this compound useful in the field of material science. It can be used as a precursor for the synthesis of organic materials with specific optical or electronic functionalities. The presence of both fluorine and iodine allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures for applications in areas such as organic electronics and liquid crystals.

Incorporation into Advanced Organic Materials

While specific widespread applications of this compound in commercially available advanced organic materials are not extensively documented in publicly available literature, its structure is emblematic of a class of compounds highly sought after for the synthesis of functional organic materials. The iodo- and fluoro-substituents provide functionalities that are crucial for developing materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), as well as in the synthesis of specialized polymers and liquid crystals.

The iodine atom serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. organic-chemistry.orgwikipedia.orguwindsor.ca These reactions are fundamental in the synthesis of conjugated polymers and complex organic molecules that form the active layers in electronic devices. rsc.orgnih.govmdpi.comnih.gov The fluorine atom, on the other hand, can significantly influence the electronic properties, stability, and intermolecular organization of the final material. researchgate.netresearchgate.net The strategic placement of fluorine atoms can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. researchgate.net

Below is a table outlining the potential applications of this compound as a building block in various classes of advanced organic materials.

| Material Class | Potential Role of this compound Building Block |

| Conjugated Polymers | The iodo-group allows for its incorporation into the polymer backbone via cross-coupling reactions, extending the π-conjugated system. The fluoro-group can fine-tune the polymer's electronic properties and solubility. |

| Liquid Crystals | Incorporation of the fluorinated toluene moiety can influence the mesophase behavior and dielectric anisotropy of the liquid crystal. The iodo-group can be used to attach the molecule to a larger core structure. nih.govresearchgate.netmdpi.com |

| Hole-Transporting Materials (HTMs) | Can serve as a precursor for larger molecules used in the hole-transporting layer of perovskite solar cells and OLEDs. The fluorine atom can enhance the material's electrochemical stability. semanticscholar.orgresearchgate.netresearchgate.net |

| Organic Light-Emitting Diode (OLED) Emitters | As a building block for the synthesis of fluorescent or phosphorescent emitters, where the fluorine substituent can be used to tune the emission color and improve device efficiency and lifetime. |

The synthesis of these advanced materials would typically involve a multi-step process where this compound is first modified or coupled with other organic fragments to build up the desired molecular complexity.

Precursor for Radiolabeling and Positron Emission Tomography (PET) Imaging

A significant application of aryl iodides, including this compound, is in the field of nuclear medicine as precursors for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful, non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F), to visualize and quantify physiological processes in the body. The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for its production and incorporation into a wide range of biologically active molecules.

The carbon-iodine bond in aryl iodides like this compound can be readily converted to a carbon-¹⁸F bond, making them valuable precursors for PET radiotracers. Several strategies have been developed for the radiofluorination of aryl iodides, often leveraging transition metal catalysis.

Copper-Mediated Radiofluorination:

Copper-mediated reactions have emerged as a powerful tool for the synthesis of ¹⁸F-labeled arenes from aryl iodide precursors. nih.govnih.govnih.govsnmjournals.orgacs.orgacs.orgnih.govacs.org These methods often involve the use of a copper catalyst to facilitate the nucleophilic substitution of the iodide with [¹⁸F]fluoride. One approach involves the in situ formation of a (mesityl)(aryl)iodonium salt from the aryl iodide, which then undergoes a copper-catalyzed reaction with [¹⁸F]KF. nih.govacs.org This strategy is particularly useful for the radiofluorination of electron-rich aromatic rings, which are typically challenging substrates for direct nucleophilic aromatic substitution. nih.govacs.org

Key features of copper-mediated radiofluorination of aryl iodides include:

Mild Reaction Conditions: These reactions can often be carried out under relatively mild conditions, which is crucial for the radiolabeling of sensitive biomolecules.

Tolerance of Functional Groups: Copper-mediated methods have been shown to be compatible with a variety of functional groups. nih.gov

High Radiochemical Yields: These methods can provide good to excellent radiochemical yields, which is essential for producing sufficient quantities of the radiotracer for imaging studies.

Palladium-Mediated Radiofluorination:

Palladium-catalyzed reactions also play a crucial role in the synthesis of ¹⁸F-labeled compounds. nih.govresearchgate.netplos.orgplos.orgacs.org While some palladium-based methods focus on the fluorination of aryl triflates or bromides, strategies applicable to aryl iodides have also been developed. One innovative approach transforms nucleophilic [¹⁸F]fluoride into an electrophilic-like fluorinating reagent using a palladium(IV) complex. nih.govresearchgate.netplos.orgplos.org This reagent can then transfer the ¹⁸F atom to a palladium(II) aryl complex precursor, which subsequently undergoes reductive elimination to form the desired ¹⁸F-labeled arene. nih.govresearchgate.netplos.orgplos.org This method provides access to aryl-¹⁸F bonds that are challenging to form via conventional nucleophilic substitution. nih.govplos.org

Radiofluorination via Diaryliodonium Salts:

Another important strategy involves the conversion of the aryl iodide into a diaryliodonium salt. nih.govresearchgate.netnih.gov These hypervalent iodine compounds are highly reactive towards nucleophilic [¹⁸F]fluoride. The radiofluorination of diaryliodonium salts can proceed without the need for a transition metal catalyst and is often highly efficient. nih.gov The regioselectivity of the fluorination can be controlled by using a highly electron-rich "dummy" aryl group, which directs the [¹⁸F]fluoride to attack the desired aryl ring. researchgate.net

The table below summarizes these key strategies for the synthesis of ¹⁸F-labeled compounds from aryl iodide precursors.

| Radiofluorination Strategy | Key Features |

| Copper-Mediated | Utilizes a copper catalyst to facilitate nucleophilic fluorination. Effective for electron-rich and electron-neutral aryl iodides. nih.govnih.govnih.govsnmjournals.orgacs.orgacs.orgnih.govacs.org |

| Palladium-Mediated | Can involve the in situ generation of an electrophilic ¹⁸F-fluorinating reagent from [¹⁸F]fluoride. Allows for the fluorination of a broad range of aryl precursors. nih.govresearchgate.netplos.orgplos.orgacs.org |

| Via Diaryliodonium Salts | The aryl iodide is pre-activated by converting it into a diaryliodonium salt. Typically proceeds rapidly and with high efficiency. nih.govresearchgate.netnih.gov |

These advanced radiolabeling methods underscore the importance of this compound as a valuable precursor in the development of novel PET imaging agents for research and clinical applications.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Atom-Economical Synthetic Routes to 3-Fluoro-5-iodotoluene

A primary focus of future synthetic research will be the development of more sustainable and efficient methods for preparing this compound and its derivatives. Traditional multi-step syntheses of polysubstituted aromatics often suffer from poor atom economy, a measure of how many atoms from the reactants are incorporated into the final product. These routes can generate significant chemical waste, highlighting the need for greener alternatives.

Future strategies are expected to move away from classical electrophilic aromatic substitution reactions, which often require harsh conditions and stoichiometric reagents, towards more elegant and sustainable approaches. Key areas of development include:

C-H Activation/Functionalization: Direct, metal-catalyzed C-H activation has emerged as a powerful tool for introducing functional groups onto aromatic rings with minimal pre-functionalization. Research will likely focus on developing catalysts that can selectively iodinate or fluorinate a toluene (B28343) backbone with high regioselectivity, thereby streamlining the synthesis of this compound and reducing waste streams.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. Developing a continuous flow synthesis for this compound could lead to a more efficient, scalable, and reproducible manufacturing process.

Biocatalysis: The use of enzymes to perform selective halogenation reactions is a growing area of interest. While challenging, the development of engineered "halogenase" enzymes could provide a highly specific and environmentally benign route to halogenated toluenes.

The overarching goal is to design synthetic pathways that maximize the incorporation of starting material atoms into the desired product, a concept central to the principles of green chemistry.

Exploration of Novel Catalytic Systems for Functionalization of Halogenated Toluenes

The distinct reactivity of the iodo and fluoro groups on the this compound ring offers a platform for selective, stepwise functionalization. Future research will heavily invest in discovering and optimizing novel catalytic systems to exploit this differential reactivity with unprecedented precision.

Emerging areas of catalytic innovation relevant to halogenated toluenes include:

Photocatalysis: Visible-light-mediated photocatalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. acs.org Researchers are exploring organocatalytic systems that combine the oxidative power of chiral excited-state species to trigger the generation of benzylic radicals from toluene derivatives, which can then be used in asymmetric C-H functionalization reactions. acs.org Applying such systems to this compound could unlock new pathways for creating complex, enantioenriched molecules.

Dual Catalysis: Systems that employ two distinct catalysts to activate different parts of a molecule simultaneously are becoming increasingly powerful. A dual catalytic approach could, for example, involve one catalyst that activates the C-I bond while another orchestrates a separate transformation on a different part of the molecule, allowing for complex, one-pot reactions.

Plasma Catalysis: Post-plasma catalysis (PPC) is an innovative technique being investigated for the oxidation of toluene. acs.org This method uses a plasma to generate reactive species that are then passed over a catalyst bed. acs.org While currently focused on VOC abatement, the principles of plasma-assisted activation could be adapted for synthetic transformations on halogenated toluenes. acs.orgnih.gov

Advanced Supported Catalysts: The design of catalysts with well-defined structures, such as hierarchical zeolites or metal nanoparticles supported on novel materials like graphene fin foam, is crucial for improving activity and stability. acs.orgmdpi.com For instance, hierarchical Pt/Y zeolites have shown high catalytic activity for toluene oxidation due to an abundance of accessible acidic sites and an improved environment for Pt nanoparticle loading. mdpi.com Such advanced catalyst designs could be tailored for the selective cross-coupling or functionalization of this compound.

The development of these catalytic systems will be essential for moving beyond simple cross-coupling reactions and enabling more intricate molecular architectures to be built from the this compound scaffold.

Advanced Applications of this compound in Drug Discovery and Materials Innovation

The unique electronic and steric properties imparted by the fluorine and iodine substituents make this compound an attractive scaffold for creating novel molecules with tailored functions in medicine and materials science.

In Drug Discovery: Halogen atoms are increasingly utilized in medicinal chemistry to modulate a drug candidate's properties. Fluorine can enhance metabolic stability and binding affinity, while the larger iodine atom can serve as a handle for further reactions or participate in halogen bonding, a directional non-covalent interaction that can improve binding to protein targets like kinases.

Future research will likely explore the incorporation of the this compound motif into libraries of compounds for screening against various biological targets. An area of particular interest is the development of radiopharmaceuticals. For example, radioiodinated analogues of therapeutic or diagnostic agents are of significant interest. A study on 3'-fluoro-5-[¹³¹I]iodo-2'-deoxyuridine, a radioiodinated analogue of a thymidine (B127349) kinase substrate, demonstrated the feasibility of synthesizing such molecules, although this specific compound showed metabolic instability due to deiodination. nih.gov This highlights both the potential and the challenges of using iodinated compounds as in vivo probes or therapeutics, pointing towards a need for designing more stable derivatives.

In Materials Innovation: In materials science, highly functionalized aromatic compounds are critical building blocks for creating novel organic materials with specific electronic and photophysical properties. The presence of a heavy atom like iodine can influence properties relevant to applications in Organic Light-Emitting Diodes (OLEDs) and other organic electronics.

Emerging research directions include:

Crystal Engineering: The ability of the iodine atom to participate in strong halogen bonds can be exploited to control the self-assembly and packing of molecules in the solid state. This control is critical for tuning the properties of functional materials, such as charge transport mobility in organic semiconductors.

Functional Polymers: this compound can serve as a monomer or an intermediate for the synthesis of specialty polymers. The selective functionalization of the C-I bond allows for the precise introduction of different side chains or cross-linking points, enabling the creation of polymers with tailored properties.

The table below summarizes potential research directions based on the functional groups of this compound.

| Functional Group | Potential Application Area | Emerging Research Direction |

|---|---|---|

| Iodine | Drug Discovery | Development of metabolically stable radiopharmaceuticals for imaging or therapy. |

| Iodine | Materials Science | Use in crystal engineering to create ordered organic semiconductors via halogen bonding. |

| Fluorine | Drug Discovery | Incorporation into lead compounds to enhance metabolic stability and binding affinity. |

| Aromatic Ring | Materials Science | Use as a monomer for the synthesis of high-performance polymers for OLEDs. |

Integration of Computational Chemistry and Experimental Methodologies for Rational Design of Novel Reactions

The synergy between computational chemistry and experimental work is transforming how chemical reactions are discovered and optimized. For a complex molecule like this compound, computational tools are becoming indispensable for predicting reactivity and guiding experimental design.

Density Functional Theory (DFT) is a powerful computational method that can provide deep insights into the electronic structure and reaction mechanisms of organic molecules. For this compound, DFT calculations can be used to:

Predict Regioselectivity: By calculating the energies of different reaction pathways and transition states, DFT can predict which halogen atom is more likely to react under specific conditions (e.g., in a metal-catalyzed cross-coupling reaction).

Elucidate Reaction Mechanisms: Computational studies can help determine whether a reaction proceeds through a polar, radical, or other mechanism, as demonstrated in studies of hypervalent iodine reagents. researchgate.net This understanding is crucial for optimizing reaction conditions and minimizing side products.

Design Novel Catalysts: Computational modeling can be used to design catalysts with enhanced activity and selectivity for the functionalization of halogenated toluenes. By simulating the interaction between the substrate, catalyst, and reagents, researchers can rationally modify the catalyst structure to achieve a desired outcome.

The future of chemical synthesis for molecules like this compound will involve a feedback loop where computational predictions guide targeted experiments, and the experimental results are then used to refine the computational models. This integrated approach will accelerate the discovery of new reactions, enable the rational design of complex molecules, and provide a deeper fundamental understanding of chemical reactivity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-5-iodotoluene, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct iodination : Electrophilic iodination of 3-fluoro-5-methylbenzene using iodine monochloride (ICl) in acetic acid at 80°C yields this compound. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) .

- Cross-coupling : Suzuki-Miyaura coupling of 3-fluoro-5-bromotoluene with iodoboronic acids using Pd(PPh₃)₄ as a catalyst. Optimize solvent (THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) to minimize side products .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane:DCM 3:1) improves purity (>98% by GC-MS).

Q. How do the electronic effects of fluorine and iodine substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Meta-directing effects : Fluorine’s strong electron-withdrawing nature directs incoming electrophiles to the meta position relative to itself, while iodine’s weaker electron-withdrawing effect stabilizes adjacent positions. Validate via nitration (HNO₃/H₂SO₄) and bromination (Br₂/FeBr₃) experiments, analyzing regioselectivity using H NMR .

- Computational validation : Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-validation : Compare C NMR and X-ray crystallography data to confirm structural assignments. For example, discrepancies in aromatic proton shifts may arise from solvent effects or dynamic exchange processes .

- Dynamic effects : Variable-temperature NMR (VT-NMR) can identify conformational changes influencing chemical shifts. For instance, restricted rotation in ortho-substituted derivatives may split peaks .

Q. What experimental designs are suitable for probing the mechanistic role of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates. Vary catalyst loading (0.5–5 mol% Pd) and measure rate constants .

- Isotopic labeling : Introduce C or F labels to trace bond formation/cleavage steps. Analyze via LC-MS/MS .

- Computational modeling : Employ QM/MM simulations (e.g., ORCA) to map transition states and identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Reproducibility checks : Replicate synthesis and purification protocols from conflicting studies. For example, melting points may vary due to polymorphic forms or residual solvents. Use DSC (Differential Scanning Calorimetry) to confirm thermal behavior .

- Environmental factors : Control humidity and temperature during measurements. Solubility in DMSO vs. ethanol can differ by 20% depending on water content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。